
Fmoc-D-Dap(Boc,Me)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Dap(Boc,Me)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is a modified form of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, and the carboxyl group is in its free form. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with diaminopropionic acid.
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.
Methylation: The methylation of the protected diaminopropionic acid is carried out using methyl iodide in the presence of a base.
Purification: The final product is purified using chromatographic techniques to obtain Fmoc-D-Dap(Boc,Me)-OH in high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups. Fmoc is typically removed using piperidine, while Boc is removed using trifluoroacetic acid.
Substitution Reactions: The free amino groups can undergo substitution reactions with various electrophiles to form new derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used for peptide coupling reactions.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with Fmoc-D-Dap(Boc,Me)-OH as a building block.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-Dap(Boc,Me)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with enhanced properties.
Medicine:
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
作用机制
Mechanism:
Peptide Bond Formation: Fmoc-D-Dap(Boc,Me)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.
Deprotection: The removal of protecting groups reveals the free amino groups, allowing for further reactions and modifications.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide chains.
相似化合物的比较
Fmoc-D-Dap(Boc)-OH: Similar but lacks the methyl group.
Fmoc-D-Dap(Alloc)-OH: Uses allyloxycarbonyl (Alloc) as a protecting group instead of Boc.
Fmoc-D-Dap(Mtt)-OH: Uses 4-methyltrityl (Mtt) as a protecting group.
Uniqueness:
Stability: The combination of Fmoc and Boc protecting groups provides enhanced stability during peptide synthesis.
Ease of Deprotection: The protecting groups can be removed under mild conditions, making the compound versatile for various synthetic applications.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOWSUKHBRVIE-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

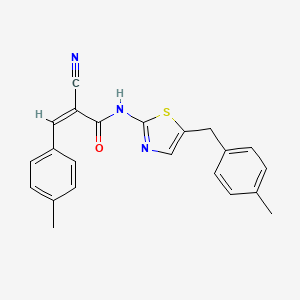
![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
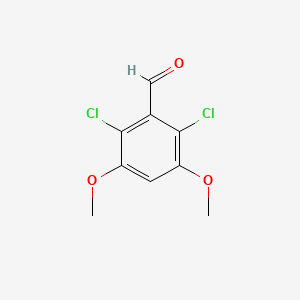
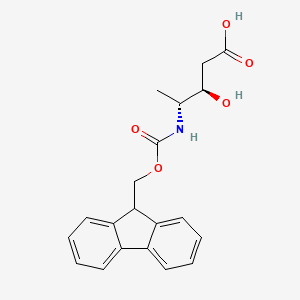
![N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469322.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)
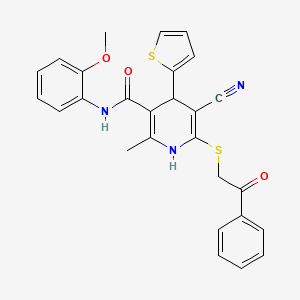
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
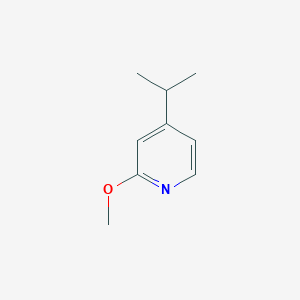
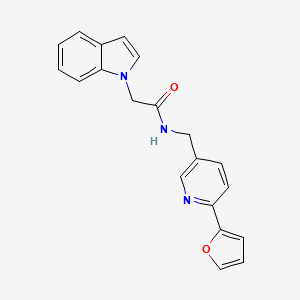
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
